Intestinal Glucose Uptake Inhibition: Desoxyrhaponticin Demonstrates Functional Activity Absent in Resveratrol and Rhaponticin
Desoxyrhaponticin is a competitive inhibitor of glucose uptake, a functional activity that has not been documented for the widely studied stilbenes resveratrol and piceatannol, nor for the closely related glycoside rhaponticin [1]. Kinetics studies using Lineweaver-Burk plots confirmed competitive inhibition at the glucose transporter [1].
| Evidence Dimension | Glucose uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 148.3 μM (rabbit intestinal membrane vesicles); 30.9 μM (rat everted gut sleeves) |
| Comparator Or Baseline | Resveratrol: no reported glucose uptake inhibitory activity. Rhaponticin: no reported glucose uptake inhibitory activity. Piceatannol: no reported glucose uptake inhibitory activity. |
| Quantified Difference | Qualitative difference: functional activity present only in desoxyrhaponticin |
| Conditions | Rabbit intestinal brush border membrane vesicles and rat everted gut sleeves; Na⁺-dependent glucose uptake assays |
Why This Matters
This functional activity is unique among stilbenes and directly translates to in vivo antidiabetic efficacy, enabling experimental designs targeting postprandial hyperglycemia that cannot be executed with resveratrol or rhaponticin.
- [1] Li JM, Che CT, Lau CB, Leung PS, Cheng CH. Desoxyrhaponticin (3,5-dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside) inhibits glucose uptake in the intestine and kidney: In vitro and in vivo studies. J Pharmacol Exp Ther. 2007;320(1):38-46. View Source
